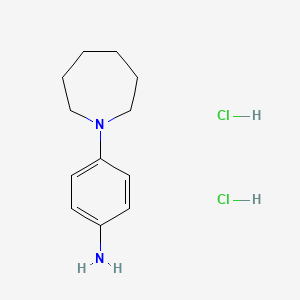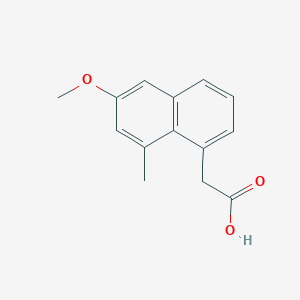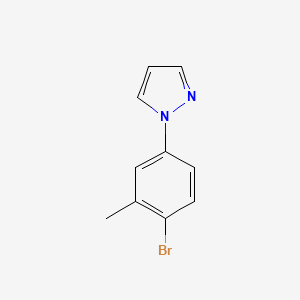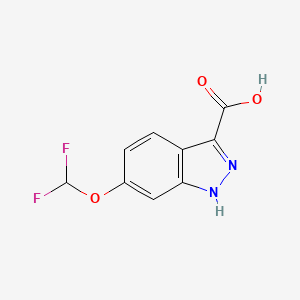![molecular formula C11H8F3NO3 B3289503 (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid CAS No. 85843-25-0](/img/structure/B3289503.png)
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid
Vue d'ensemble
Description
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid, also known as TFB, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment. TFB has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which play important roles in regulating gene expression.
Mécanisme D'action
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid works by binding to the catalytic site of HDACs and DNMTs, preventing them from carrying out their enzymatic activities. HDACs are responsible for removing acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. DNMTs, on the other hand, add methyl groups to DNA, leading to gene silencing. By inhibiting these enzymes, (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid can lead to changes in gene expression and reduced tumor growth.
Biochemical and Physiological Effects:
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has been found to have a wide range of biochemical and physiological effects. In addition to its effects on HDACs and DNMTs, (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has been found to inhibit other enzymes, such as lysine-specific demethylase 1 (LSD1) and protein arginine methyltransferases (PRMTs). (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the role of HDACs and DNMTs in cancer and other diseases. However, (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid also has several limitations. It is relatively unstable and can degrade over time, making it difficult to store and work with. Additionally, (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has low solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid. One area of focus is the development of more stable and soluble analogs of (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid that can be used in a wider range of experiments. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid treatment. Additionally, (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid is being studied for its potential use in combination with other cancer therapies, such as immune checkpoint inhibitors and targeted therapies. Overall, (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has the potential to be a valuable tool for cancer treatment and research in the future.
Applications De Recherche Scientifique
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has been extensively studied for its potential use in cancer treatment. HDACs and DNMTs are known to be overexpressed in many types of cancer, leading to aberrant gene expression and tumor growth. (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has been found to inhibit the activity of these enzymes, leading to changes in gene expression and reduced tumor growth in preclinical models. (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
(E)-4-oxo-4-[2-(trifluoromethyl)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKBTGELFUBBX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid | |
CAS RN |
85843-25-0 | |
| Record name | 2'-(TRIFLUOROMETHYL)MALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







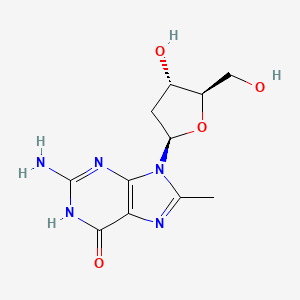
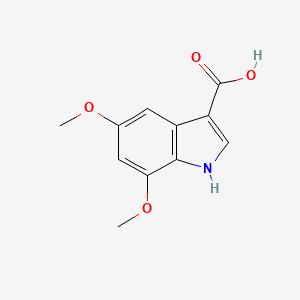
![[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride](/img/structure/B3289474.png)

